REACTION_CXSMILES
|
COC(C1C=CC(C(O)=O)=CC=1C)=O.Cl.CNC.[CH3:19][N:20]([CH3:34])[C:21]([C:23]1[CH:32]=[CH:31][C:26]([C:27]([O:29]C)=[O:28])=[C:25]([CH3:33])[CH:24]=1)=[O:22]>>[CH3:19][N:20]([CH3:34])[C:21]([C:23]1[CH:32]=[CH:31][C:26]([C:27]([OH:29])=[O:28])=[C:25]([CH3:33])[CH:24]=1)=[O:22] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
methyl 4-(dimethylcarbamoyl)-2-methylbenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C1=CC(=C(C(=O)OC)C=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1=CC(=C(C(=O)O)C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |